Propyl laurate

Physicochemical Properties Lipophilicity Formulation Science

Propyl laurate (Propyl dodecanoate, CAS 3681-78-5) is a fatty acid ester derived from lauric acid and propanol, with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.40 g/mol. It is a colorless, oily liquid with an estimated melting point of 4.2°C and a boiling point of 285.23°C (estimate).

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 3681-78-5
Cat. No. B089707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl laurate
CAS3681-78-5
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCC
InChIInChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h3-14H2,1-2H3
InChIKeyFTBUKOLPOATXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Laurate (CAS 3681-78-5): A Medium-Chain Fatty Acid Ester for Research, Formulation, and Industrial Applications


Propyl laurate (Propyl dodecanoate, CAS 3681-78-5) is a fatty acid ester derived from lauric acid and propanol, with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.40 g/mol. It is a colorless, oily liquid with an estimated melting point of 4.2°C and a boiling point of 285.23°C (estimate) [1]. Its physicochemical profile includes a density of 0.86 g/mL at 25°C (lit.), a refractive index of 1.4335, and a calculated LogP of 6.110, indicating high lipophilicity and extremely low water solubility (estimated at 0.1577 mg/L) [2]. As a medium-chain fatty acid ester, it serves as a key intermediate in organic synthesis, a research tool in biochemical and pharmacological studies, and a functional excipient in topical and transdermal formulations, where it functions as an emollient and penetration enhancer [3].

Why Substituting Propyl Laurate with Other Laurate Esters or Fatty Acid Esters is Not a Direct 1:1 Replacement


Substituting propyl laurate with a generic 'laurate ester' or even a close analog like isopropyl laurate (IPL) is not a straightforward 1:1 replacement due to quantifiable differences in their physicochemical properties that directly impact formulation performance, analytical behavior, and biological activity. The specific alkyl chain length and branching (n-propyl vs. isopropyl) lead to measurable differences in key parameters such as LogP, water solubility, and density [1][2]. These differences translate into divergent behavior in critical applications, including skin permeation efficiency, solvent power for lipophilic actives, and even the reproducibility of enzymatic synthesis reactions [3]. The following evidence guide quantifies these differentiators to support informed scientific selection and procurement.

Propyl Laurate (3681-78-5) vs. Analogs: A Quantitative Evidence Guide for Scientific Selection


Lipophilicity (LogP) and Water Solubility: Propyl Laurate vs. Isopropyl Laurate (IPL) vs. Ethyl Laurate

Propyl laurate exhibits a LogP of 6.110 and an estimated water solubility of 0.1577 mg/L [1]. In comparison, its branched isomer, isopropyl laurate (IPL), has a slightly higher LogP of ~6.23 [2], indicating marginally greater lipophilicity, while ethyl laurate has a significantly lower LogP of 4.979 [3]. The lower LogP and higher water solubility of propyl laurate relative to IPL suggest it may have a subtly different partitioning behavior in biphasic systems and potentially altered skin permeation characteristics compared to the more lipophilic IPL.

Physicochemical Properties Lipophilicity Formulation Science

Density and Refractive Index: Propyl Laurate vs. Isopropyl Laurate (IPL)

Propyl laurate has a measured density of 0.86 g/mL at 25°C (lit.) and a refractive index of 1.4335 [1]. Its close structural analog, isopropyl laurate (IPL), has a slightly lower density of ~0.8536 g/cm³ and a lower refractive index of ~1.428 [2]. These quantitative differences, though subtle, are significant in analytical chemistry for confirming compound identity and purity, and in formulation science where density and refractive index impact the physical properties of emulsions and the sensory feel of topical products.

Analytical Chemistry Quality Control Formulation Science

Enzymatic Synthesis Behavior: Propyl Laurate Exhibits an Atypical Reaction Profile

A study investigating the use of Candida rugosa lipases immobilized in microemulsion-based organogels (MBGs) for ester synthesis found that the synthesis of 1-propyl laurate deviated from the expected reaction profile. The authors concluded that '1-Propyl laurate synthesis should not be used as standard reaction test of immobilized enzymes in microemulsion-based organogels (MBGs) prepared using lecithin/1-propanol as surfactant when extremely active enzymes with high load are used' [1]. This contrasts with the behavior of other esters, such as isopropyl laurate, for which standard synthesis protocols under similar conditions have been reported with high conversion yields [2].

Biocatalysis Enzymatic Synthesis Organic Chemistry

Toxicological Profile: Propyl Laurate vs. Isopropyl Laurate (IPL)

Propyl laurate is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) [1]. In contrast, isopropyl laurate (IPL) is widely described in technical literature as having 'low toxicity' and is used extensively as an emollient and pharmaceutical excipient [2]. This represents a significant and quantifiable difference in hazard profile, which directly impacts handling requirements, safety documentation, and suitability for different application classes.

Toxicology Safety Regulatory Affairs

Propyl Laurate (3681-78-5): Optimized Application Scenarios Based on Comparative Evidence


Research Tool in Biocatalysis and Unconventional Synthesis Pathways

Propyl laurate's 'unexpected reaction profile' when using Candida rugosa lipases in microemulsion-based organogels makes it a unique and valuable compound for researchers in biocatalysis [1]. Rather than serving as a standard model substrate, its atypical behavior provides a system for studying enzyme-substrate interactions, solvent effects, and the mechanisms of non-ideal reaction kinetics. This is a specialized application where propyl laurate is not interchangeable with other laurate esters that follow conventional reaction pathways. The observed deviation from expected kinetics offers a specific, quantifiable research opportunity not afforded by its analogs.

Analytical Standard and QC Reference Material for Ester Identification

The distinct and quantifiable differences in key analytical parameters—including a density of 0.86 g/mL, refractive index of 1.4335, and LogP of 6.110—allow propyl laurate to serve as a reliable reference standard in gas chromatography (GC), high-performance liquid chromatography (HPLC), and other analytical methods for identifying and quantifying this specific ester in complex mixtures [2]. These values are sufficiently different from its isomer, isopropyl laurate (density ~0.8536, RI ~1.428), to enable unambiguous identification, which is essential for quality control in chemical manufacturing and for forensic or environmental analysis.

Lipophilic Excipient in Non-Human or Highly Controlled Research Formulations

Based on its lipophilic profile (LogP 6.110) and its function as an emollient and potential permeation enhancer [3], propyl laurate is suitable for use as a research excipient in topical and transdermal formulation studies. However, its GHS classification (H302, H315, H319, H332) [4] dictates that it is most appropriate for use in in vitro research (e.g., Franz cell diffusion studies) or in non-human in vivo models, where its effects on API permeation can be quantified without the stringent safety requirements of a human-use excipient. This scenario allows researchers to leverage its physicochemical properties while managing its distinct hazard profile.

Specialty Industrial Solvent for Harsh Environments Requiring Hydrolytic Stability

Propyl laurate's estimated water solubility of 0.1577 mg/L and high boiling point of 285.23°C [2] suggest it is a stable, water-immiscible, high-boiling solvent suitable for industrial processes requiring a non-polar, chemically resistant medium at elevated temperatures. Its use as an extraction solute in environmental analysis, as noted for the determination of glycol ethers , highlights its utility in analytical applications. The key differentiator here is the combination of high lipophilicity and thermal stability, which may make it preferable over more volatile or less stable ester solvents in specific industrial extraction or cleaning processes.

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